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Compound of Interest

Compound Name: BDP FL-PEGS5-acid

Cat. No.: B12283007

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent and linker molecule
designed for a wide range of applications in biological research and drug development. It
incorporates the highly efficient and photostable BODIPY™ FL (BDP FL) fluorophore, a
hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid group. This
unigue combination of features makes it an invaluable tool for researchers seeking to
fluorescently label biomolecules, enhance the solubility of hydrophobic compounds, and
construct advanced molecular probes such as Proteolysis Targeting Chimeras (PROTACS).

The BDP FL core provides exceptional brightness and photostability, making it a superior
alternative to traditional green fluorescent dyes like fluorescein (FITC). The PEG5 spacer not
only increases the water solubility of the molecule and its conjugates but also provides a
flexible linker arm that can mitigate steric hindrance in binding assays. The terminal carboxylic
acid allows for covalent attachment to primary amines on biomolecules through standard and
efficient coupling chemistries.

This technical guide provides an in-depth overview of the properties, applications, and
experimental protocols for BDP FL-PEG5-acid, tailored for researchers, scientists, and drug
development professionals.

Core Properties and Specifications
Chemical and Physical Properties
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The fundamental chemical and physical properties of BDP FL-PEG5-acid are summarized in
the table below. Proper storage and handling are crucial for maintaining the integrity and
reactivity of the compound.

Property Value

1-(5,5-difluoro-7,9-dimethyl-5H-4A* 5\*-
dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-

IUPAC Name
yl)-3-0x0-7,10,13,16,19-pentaoxa-4-
azadocosan-22-oic acid[1][4]
CAS Number 2093197-98-7
Chemical Formula C27H40BF2N30s
Molecular Weight 583.44 g/mol
) >95% (typically confirmed by HPLC and/or
Purity
NMR)
- Soluble in DMSO, DMF, and DCM; low solubility
Solubility )
in water.
Appearance Orange solid (or as specified by the supplier).

Store at -20°C in the dark. It is recommended to
desiccate the product. The compound is stable

Storage Conditions ) )
for several weeks at ambient temperature during

shipping.

Fluorescent Properties and Comparison

BDP FL is renowned for its excellent photophysical properties, which often surpass those of
other commonly used green fluorescent dyes. The table below provides a quantitative
comparison.
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EGFP
) (Enhanced
Fluorescein Alexa Fluor™
Property BDP FL Green
(FITC) 488
Fluorescent
Protein)
Excitation
) ~503 nm ~491 nm ~496 nm ~488 nm
Maximum (Aex)
Emission
) ~509 nm ~516 nm ~519 nm ~507 nm
Maximum (Aem)
Molar Extinction ~80,000 ~75,000 ~73,000 ~55,000
Coeff. (€) M-icm—1 M-icm1 M-icm~1 M~-1icm—1
Fluorescence
] ~0.7-0.9 (pH
Quantum Yield ~0.9 ~0.92 ~0.60
dependent)
(P)
Photostability High Low High Moderate
High
o Relatively (fluorescence
pH Sensitivity ] N Low Moderate
insensitive decreases at
lower pH)

Experimental Protocols
Protein Labeling via EDC/NHS Coupling

The terminal carboxylic acid of BDP FL-PEG5-acid can be conjugated to primary amines (e.g.,
lysine residues on a protein) using a two-step carbodiimide coupling reaction involving 1-Ethyl-
3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-
soluble analog, Sulfo-NHS. This method first activates the carboxylic acid to form a more stable
amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide
bond.

Materials:
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e Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation;
0.1 M phosphate buffer, pH 7.2-8.0 for conjugation).

 BDP FL-PEG5-acid

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

o Sulfo-NHS (N-hydroxysulfosuccinimide)

e Anhydrous DMSO or DMF

e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

e Desalting column for purification

Procedure:

o Preparation of Reagents:

o Dissolve the protein of interest in the activation buffer at a concentration of 2-10 mg/mL.

o Prepare a 10 mM stock solution of BDP FL-PEG5-acid in anhydrous DMSO.

o Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the activation buffer.

o Activation of BDP FL-PEG5-acid:

o In a microcentrifuge tube, combine the BDP FL-PEG5-acid stock solution with the
activation buffer.

o Add a molar excess of EDC and Sulfo-NHS to the BDP FL-PEG5-acid solution. A typical
starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-
NHS over the BDP FL-PEG5-acid.

o Incubate the reaction for 15-30 minutes at room temperature.

» Conjugation to Protein:

o Adjust the pH of the protein solution to 7.2-8.0 by adding the conjugation buffer.
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o Add the activated BDP FL-PEG5-acid solution to the protein solution. A 10-20 fold molar
excess of the labeling reagent to the protein is a common starting point for optimization.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching and Purification:

o Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM
and incubate for 30 minutes.

o Purify the labeled protein from excess dye and reaction byproducts using a desalting
column equilibrated with an appropriate storage buffer (e.g., PBS).

e Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for protein) and ~503 nm (for BDP FL).

Synthesis of a Fluorescent PROTAC

BDP FL-PEG5-acid is an ideal linker for the synthesis of fluorescent PROTACS, enabling the
visualization and tracking of the PROTAC molecule in cellular assays. The following is a
representative protocol for synthesizing a PROTAC where the BDP FL-PEG5-acid linker
connects a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

Warhead with a free amine group

E3 ligase ligand with a free amine group

BDP FL-PEG5-acid

Peptide coupling reagents (e.g., HATU, PyBOP)

Anhydrous DMF
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o DIPEA (N,N-Diisopropylethylamine)

o TFA (Trifluoroacetic acid)

e DCM (Dichloromethane)

o Boc-protected amine-PEG linker (if needed for modular synthesis)

e Preparative HPLC for purification

Procedure (Modular Approach):

e Coupling of BDP FL-PEG5-acid to the Warhead:

[¢]

Dissolve the BDP FL-PEG5-acid (1.0 eq) in anhydrous DMF.

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15
minutes at room temperature.

Add the amine-containing warhead (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Upon completion, purify the warhead-linker conjugate by preparative HPLC.

e Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand:

The purified warhead-linker conjugate will have a terminal carboxylic acid from the BDP
FL-PEG5-acid. This can now be coupled to the amine-containing E3 ligase ligand using
the same peptide coupling chemistry described in step 1.

Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DMF.

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15
minutes.

Add the amine-containing E3 ligase ligand (1.1 eq).
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o Stir the reaction at room temperature overnight.

o Monitor the reaction by LC-MS.

 Purification and Characterization:
o Purify the final fluorescent PROTAC by preparative HPLC.

o Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to
confirm its identity and purity.
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Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

Protein Labeling Workflow
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Start: Prepare Reagents
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Caption: Experimental workflow for protein labeling with BDP FL-PEG5-acid.

PROTAC Mechanism of Action
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Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow
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Caption: Modular workflow for the synthesis of a fluorescent PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BDP FL-PEG5-acid: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12283007#what-is-bdp-fl-peg5-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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